molecular formula C18H16O8 B14665305 Tetramethyl 1,2,3,4-naphthalenetetracarboxylate CAS No. 36063-07-7

Tetramethyl 1,2,3,4-naphthalenetetracarboxylate

Cat. No.: B14665305
CAS No.: 36063-07-7
M. Wt: 360.3 g/mol
InChI Key: WJUUSKXVCZGLRD-UHFFFAOYSA-N
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Description

Tetramethyl 1,2,3,4-naphthalenetetracarboxylate is an organic compound with the molecular formula C18H16O8 It is a derivative of naphthalene, where four carboxyl groups are esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethyl 1,2,3,4-naphthalenetetracarboxylate can be synthesized through the esterification of 1,2,3,4-naphthalenetetracarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield the corresponding alcohols.

    Substitution: The ester groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: 1,2,3,4-naphthalenetetracarboxylic acid.

    Reduction: this compound alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Tetramethyl 1,2,3,4-naphthalenetetracarboxylate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of polymers and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which tetramethyl 1,2,3,4-naphthalenetetracarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with cellular components through hydrogen bonding and hydrophobic interactions. Its ester groups can undergo hydrolysis, releasing active carboxylic acids that can interact with various molecular targets and pathways.

Comparison with Similar Compounds

    Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate: Similar in structure but with a cyclobutane ring instead of a naphthalene ring.

    Tetramethyl 1,4,5,8-tetrahydro-2,3,6,7-naphthalenetetracarboxylate: Similar but with hydrogenated naphthalene rings.

Uniqueness: Tetramethyl 1,2,3,4-naphthalenetetracarboxylate is unique due to its rigid naphthalene core, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring stable and well-defined molecular structures.

Properties

CAS No.

36063-07-7

Molecular Formula

C18H16O8

Molecular Weight

360.3 g/mol

IUPAC Name

tetramethyl naphthalene-1,2,3,4-tetracarboxylate

InChI

InChI=1S/C18H16O8/c1-23-15(19)11-9-7-5-6-8-10(9)12(16(20)24-2)14(18(22)26-4)13(11)17(21)25-3/h5-8H,1-4H3

InChI Key

WJUUSKXVCZGLRD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C2=CC=CC=C21)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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